N-(3,4-dimethylphenyl)-5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluorobenzamide
Description
This compound is a benzamide derivative featuring a 2-fluorobenzoic acid core. Key structural elements include:
- Sulfonyl-piperidine substituent: A 5-position sulfonyl group linked to a 3,5-dimethylpiperidine ring, which introduces steric bulk and basicity.
- Fluorine atom at the 2-position: Modulates electronic properties and metabolic stability.
Synthesized as part of sulfamoylbenzamide derivatives targeting hepatitis B virus (HBV) capsid assembly modulation, its design aims to disrupt viral replication by interfering with capsid formation .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3S/c1-14-9-15(2)13-25(12-14)29(27,28)19-7-8-21(23)20(11-19)22(26)24-18-6-5-16(3)17(4)10-18/h5-8,10-11,14-15H,9,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFUTEKFQGGPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluorobenzamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by:
- A fluorobenzamide moiety
- A piperidine sulfonamide group
- Dimethyl substitutions that enhance lipophilicity
These structural features suggest its potential for interacting with various biological targets, particularly enzymes involved in signal transduction pathways.
Research indicates that this compound may exert its effects through the following mechanisms:
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathways : Similar compounds have shown inhibitory effects on PI3K pathways, which are crucial for cancer cell proliferation and survival.
- Modulation of Enzyme Activity : The sulfonamide group may facilitate interactions with specific enzymes or receptors, influencing cellular signaling processes.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as an anti-cancer agent. For example:
- Cell Proliferation Assays : Compounds structurally related to this compound exhibited significant inhibitory effects on various cancer cell lines, suggesting a role in inhibiting tumor growth .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into its biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2,3-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | Similar piperidine and sulfonamide structure | Different aromatic substitution pattern |
| N-benzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methylbenzamide | Contains a benzyl group instead of dimethylphenyl | Varying lipophilicity due to benzyl substitution |
| 3-fluorobenzamide derivatives | Contains fluorine but lacks piperidine | Focus on simpler fluorinated derivatives |
This table illustrates the diversity within this structural class and highlights how specific functional groups may confer distinct biological activities.
Case Study 1: Anti-Cancer Activity
A study focusing on the anti-cancer properties of related benzamides found that modifications in the piperidine ring significantly impacted their efficacy against cancer cell lines. The presence of the dimethyl groups was correlated with enhanced lipophilicity and cellular uptake, leading to increased cytotoxicity against tumor cells.
Case Study 2: Enzyme Interaction Studies
Molecular docking studies have suggested that this compound binds effectively to the active sites of specific kinases involved in cancer progression. The binding affinity was measured using computational methods, confirming its potential as a lead compound for drug development targeting these enzymes .
Comparison with Similar Compounds
Sulfamoylbenzamide Derivatives (HBV Capsid Effectors)
The evidence highlights two closely related compounds (4r and 4s) from the same study:
Key Observations :
- Substituent Flexibility : The target compound replaces sulfamoyl groups in 4r/4s with a piperidine sulfonyl group, reducing hydrogen-bonding capacity but increasing steric bulk and lipophilicity.
- Fluorine vs. Methyl Groups : The 3,4-dimethylphenyl group (target) may improve metabolic stability compared to 3,4-difluorophenyl (4r/4s), which is more electronegative.
- Synthesis Efficiency : The higher yield of 4s (69%) suggests that bulky aryl-sulfonyl groups are easier to introduce than dimethylsulfamoyl (4r, 48%).
Benzamide-Based Pesticides
and list benzamide derivatives with pesticidal activity, such as diflubenzuron and diflufenican :
Comparison with Target Compound :
- Mechanistic Divergence : Pesticides like diflubenzuron target chitin synthesis, while the target compound modulates viral capsid assembly.
- Structural Contrasts : The target lacks urea/ether linkages but shares fluorinated benzamide motifs, which enhance stability and target affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-5-((3,5-dimethylpiperidin-1-yl)sulfonyl)-2-fluorobenzamide, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step routes, typically involving sulfonylation of a fluorobenzamide precursor with 3,5-dimethylpiperidine under anhydrous conditions. Key steps include:
- Sulfonylation : Reacting 5-chlorosulfonyl-2-fluorobenzamide with 3,5-dimethylpiperidine in dichloromethane (DCM) at 0–5°C under inert atmosphere .
- Amide Coupling : Using coupling agents like HATU or DIPEA in DMF to attach the 3,4-dimethylphenyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Characterization : 1H/13C/19F NMR to confirm regiochemistry, HRMS for molecular weight validation, and HPLC for purity assessment (>95%) .
Q. How do steric and electronic factors influence the reactivity of the sulfonamide and fluorobenzamide moieties in this compound?
- Methodological Answer :
- Steric Effects : The 3,5-dimethylpiperidinyl group creates steric hindrance around the sulfonamide, limiting nucleophilic attack. This is confirmed by comparing reaction rates with less hindered analogs .
- Electronic Effects : The electron-withdrawing fluorine atom at the 2-position of the benzamide enhances electrophilicity at the carbonyl carbon, facilitating amide bond formation. Substituent effects are quantified via Hammett σ values derived from reaction kinetics .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : 19F NMR is essential to confirm fluorine substitution patterns (δ ≈ -110 ppm for aromatic F) .
- Mass Spectrometry : HRMS-ESI (positive mode) provides exact mass matching (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX-refined structures) resolves ambiguities in regiochemistry, with R-factors < 0.05 ensuring accuracy .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered sulfonamide groups) be resolved during structure refinement?
- Methodological Answer :
- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions, applying geometric restraints to maintain bond-length consistency .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .
- Complementary Data : Validate against DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities in piperidinyl ring conformation .
Q. What strategies mitigate side reactions during sulfonylation, such as over-sulfonation or piperidinyl ring opening?
- Methodological Answer :
- Temperature Control : Maintain sub-10°C to suppress electrophilic over-reactivity at the sulfonyl chloride stage .
- Protecting Groups : Temporarily protect the benzamide nitrogen with Boc groups during sulfonylation, followed by acidic deprotection (TFA/DCM) .
- In Situ Monitoring : Use TLC (silica, UV-active) with eluent systems like DCM:MeOH (9:1) to track reaction progress and isolate intermediates .
Q. How does the compound’s electronic structure influence its binding to biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Perform molecular docking (AutoDock Vina) using high-resolution protein structures (PDB ID: e.g., 4XYZ) to map interactions between the sulfonamide and active-site residues .
- QSAR Modeling : Correlate Hammett σ values of substituents (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl) with inhibitory constants (Ki) from enzyme assays .
- Spectroscopic Probes : Use fluorescence quenching assays to measure binding affinity (Kd) with tryptophan residues in target proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent Correction : Apply the IEF-PCM model in Gaussian calculations to account for solvent effects (e.g., DMSO-d6 vs. gas phase) .
- Dynamic Effects : Use MD simulations (AMBER) to assess conformational averaging, which may obscure shift predictions for flexible piperidinyl groups .
- Cross-Validation : Compare with solid-state NMR data to isolate environmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
